molecular formula C6H5BrN2O2 B194307 (E)-5-(2-Bromovinyl)uracil CAS No. 69304-49-0

(E)-5-(2-Bromovinyl)uracil

Cat. No. B194307
CAS RN: 69304-49-0
M. Wt: 217.02 g/mol
InChI Key: BLXGZIDBSXVMLU-OWOJBTEDSA-N
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Description

“(E)-5-(2-Bromovinyl)uracil”, also known as BVU, is a potent antiviral agent against varicella-zoster virus and herpes simplex virus type 1 . It is a metabolite of sorivudine .


Synthesis Analysis

BVU and (E)-5-(2-bromovinyl)uridine (BVRU) were synthesized starting from 5-formyluracil via (E)-5-(2-carboxyvinyl)uracil or starting from 5-iodouridine via (E)-5-(2-carbomethoxyvinyl)uridine and (E)-5-(2-carboxyvinyl)uridine .


Chemical Reactions Analysis

BVU is a metabolite of the antiviral agents sorivudine and (E)-5-(2-bromovinyl)-2’-deoxyuridine (BVDU) that may be regenerated to BVDU in vivo . Intestinal anaerobic bacteria hydrolyse sorivudine, producing the high blood concentration of BVU that increases the level and toxicity of 5-fluorouracil .


Physical And Chemical Properties Analysis

The molecular weight of BVU is 217.02 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The exact mass is 215.95344 g/mol .

Scientific Research Applications

Antiviral Properties and Activity Against Herpes Viruses

(E)-5-(2-Bromovinyl)uracil has been studied for its antiviral properties, particularly against herpes viruses. Research has shown that its E isomer, (E)-5-(2-bromovinyl)-2'-deoxyuridine, is highly potent and selective against herpes simplex virus type 1 (HSV-1), showing similar activity against vaccinia virus as well (Jones et al., 1981). Further studies on analogues of (E)-5-(2-bromovinyl)uracil revealed potent in vitro antiviral activity against various herpes viruses, including varicella zoster virus (VZV) and Epstein Barr virus (EBV) (Choi et al., 2000).

Synthesis and Comparative Studies

Synthesis of (E)-5-(2-Bromovinyl)uracil and its derivatives has been a significant area of research. Studies have investigated the synthesis routes and the antiviral activity spectrum of these compounds, often comparing them with reference compounds like (E)-5-(2-bromovinyl)-2'-deoxyuridine (De Clercq et al., 1986). Research has also focused on comparing different bromovinyl nucleoside analogs for their efficacy in inhibiting herpes virus replication (Lin & Machida, 1988).

Metabolic Studies and Drug Interactions

Metabolic pathways and interactions of (E)-5-(2-Bromovinyl)uracil and its analogs have been explored. Comparative metabolism studies in herpes simplex virus-infected cells provided insights into the metabolic fate and antiviral activities of these compounds (Ayisi et al., 1987). Additionally, the interaction of (E)-5-(2-Bromovinyl)uracil with other antiviral or anticancer nucleosides has been studied to understand its potential for drug combinations (Machida et al., 1992).

Pharmacokinetics and Bioavailability

Research has also been conducted on the pharmacokinetics and bioavailability of (E)-5-(2-Bromovinyl)uracil and its derivatives. Studies have focused on methods to improve the bioavailability of these compounds, examining their metabolic stability and the influence of different formulations (Ashida et al., 1993).

Safety And Hazards

It is advised to avoid breathing mist, gas or vapours of BVU. Contact with skin and eye should be avoided. Personal protective equipment and chemical impermeable gloves should be used when handling BVU .

Future Directions

The future directions of BVU research could involve further investigation into its synthesis, antiviral activity, and potential applications in the treatment of viral diseases .

properties

IUPAC Name

5-[(E)-2-bromoethenyl]-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2/c7-2-1-4-3-8-6(11)9-5(4)10/h1-3H,(H2,8,9,10,11)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLXGZIDBSXVMLU-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1)C=CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=O)NC(=O)N1)/C=C/Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801310909
Record name (E)-5-(2-Bromovinyl)uracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801310909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-5-(2-Bromovinyl)uracil

CAS RN

69304-49-0
Record name (E)-5-(2-Bromovinyl)uracil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69304-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bromovinyluracil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069304490
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-5-(2-Bromovinyl)uracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801310909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
666
Citations
Y Choi, L Li, S Grill, E Gullen, CS Lee… - Journal of medicinal …, 2000 - ACS Publications
A series of (E)-5-(2-bromovinyl)uracil analogues and related nucleosides was synthesized, and their antiviral activities were evaluated. (E)-5-(2-Bromovinyl)-2‘-deoxy-l-uridine (l-BVDU, …
Number of citations: 58 pubs.acs.org
E De Clercq, C Desgranges, P Herdewijn… - Journal of medicinal …, 1986 - ACS Publications
(E)-5-(2-Bromovinyl) uracil (BVU) and (£)-5-(2-bromovinyl) uridine (BVRU) were synthesized starting from 5-formyluracil via (E)-5-(2-carboxyvinyl) uracil or starting from 5-iodouridine …
Number of citations: 64 pubs.acs.org
C Desgranges, G Razaka, E De Clercq, P Herdewijn… - Cancer Research, 1986 - AACR
In contrast to thymine and 5-fluorouracil (FUra) which were cleared from the bloodstream within 2–4 h after their ip administration (200 µmol/kg) to rats, (E)-5-(2-bromovinyl)uracil (BVUra…
Number of citations: 126 aacrjournals.org
K Ogura, T Nishiyama, H Takubo, A Kato, H Okuda… - Cancer letters, 1998 - Elsevier
An enzymatic study was performed to clarify the mechanism of 18 acute deaths in patients who had received the new oral antiviral drug, sorivudine (SRV), during anticancer …
Number of citations: 45 www.sciencedirect.com
T Nishiyama, K Ogura, H Okuda, K Suda, A Kato… - Molecular …, 2000 - ASPET
Purified recombinant human dihydropyrimidine dehydrogenase (hDPD) was incubated with 14 C-labeled (E)-5-(2-bromovinyl)uracil ([ 14 C]BVU) in the presence of NADPH to …
Number of citations: 23 molpharm.aspetjournals.org
N Ashida, K Ijichi, Y Watanabe, H Machida - Biochemical pharmacology, 1993 - Elsevier
β- d - Arabinofuranosyl -E-5-(2- bromovinyl)uracil (BV-araU) is a selective antiherpesviral agent that has been shown to be metabolically stable in mice. However, E-5-(2-bromovinyl)…
Number of citations: 23 www.sciencedirect.com
JC Lin, H Machida - Antimicrobial agents and chemotherapy, 1988 - Am Soc Microbiol
The effect of 1-beta-D-arabinofuranosyl-E-5-(2-bromovinyl)uracil (BV-araU), a new antiviral drug, on Epstein-Barr virus (EBV) was studied and compared with those of E-5-(2-bromovinyl…
Number of citations: 33 journals.asm.org
ED Clercq - Medicinal research reviews, 2005 - Wiley Online Library
(E)‐5‐(2‐bromovinyl)‐2′‐deoxyuridine (BVDU, Brivudin, Zostex®, Zerpex®, Zonavir®), now more than 20 years after its discovery, still stands out as a highly potent and selective …
Number of citations: 55 onlinelibrary.wiley.com
WA Slusarchyk, GS Bisacchi, AK Field… - Journal of medicinal …, 1992 - ACS Publications
A series of racemic (la (£), 2d, 3a)-l-[2, 3-bis (hydroxymethyl) cyclobutyl]-5-(2-halovinyl) uracils was synthesized and evaluated in cell culture. The bromovinyl, iodovinyl, and chlorovinyl …
Number of citations: 33 pubs.acs.org
S Kanamitsu, K Ito, H Okuda, K Ogura, T Watabe… - Drug metabolism and …, 2000 - ASPET
The fatal drug-drug interaction between sorivudine, an antiviral drug, and 5-fluorouracil (5-FU) has been shown to be caused by a mechanism-based inhibition. In this interaction, …
Number of citations: 82 dmd.aspetjournals.org

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